molecular formula C4H11IO3Si B13416514 (Iodomethyl)(trimethoxy)silane CAS No. 53696-78-9

(Iodomethyl)(trimethoxy)silane

Cat. No.: B13416514
CAS No.: 53696-78-9
M. Wt: 262.12 g/mol
InChI Key: WWRSUSXZSPZJTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Iodomethyl)(trimethoxy)silane is an organosilicon compound with the molecular formula C4H11IO3Si. It is a versatile reagent used in various chemical reactions and industrial applications. The compound is characterized by the presence of an iodomethyl group and three methoxy groups attached to a silicon atom. This unique structure imparts distinct chemical properties, making it valuable in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Iodomethyl)(trimethoxy)silane typically involves the reaction of trimethoxysilane with iodomethane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxy groups. A common method involves the use of a base, such as potassium carbonate, to facilitate the substitution reaction. The reaction is usually conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to distillation to separate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

(Iodomethyl)(trimethoxy)silane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Hydrolysis: The methoxy groups can be hydrolyzed in the presence of water or moisture to form silanols, which can further condense to form siloxane bonds.

    Reduction: The compound can be reduced to form the corresponding silane, which can be used in further synthetic applications.

Common Reagents and Conditions

    Bases: Potassium carbonate or sodium hydroxide are commonly used to facilitate substitution reactions.

    Acids: Hydrochloric acid or sulfuric acid can be used to catalyze hydrolysis reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products Formed

    Silanols: Formed through hydrolysis of the methoxy groups.

    Substituted Silanes: Formed through substitution reactions with various nucleophiles.

    Reduced Silanes: Formed through reduction reactions.

Scientific Research Applications

(Iodomethyl)(trimethoxy)silane has a wide range of applications in scientific research, including:

    Biology: Employed in the modification of biomolecules and surfaces for bioconjugation and immobilization studies.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the production of silicone materials, adhesives, and coatings due to its ability to form strong siloxane bonds.

Mechanism of Action

The mechanism of action of (Iodomethyl)(trimethoxy)silane involves the reactivity of the iodomethyl and methoxy groups. The iodomethyl group can undergo nucleophilic substitution reactions, while the methoxy groups can be hydrolyzed to form silanols. These silanols can further condense to form siloxane bonds, which are crucial in the formation of silicone materials. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the silicon atom.

Comparison with Similar Compounds

Similar Compounds

    Trimethoxysilane: Similar in structure but lacks the iodomethyl group. It is commonly used in the production of silicone materials.

    Triethoxysilane: Contains ethoxy groups instead of methoxy groups. It is used in similar applications but has different reactivity due to the larger ethoxy groups.

    (Iodomethyl)trimethylsilane: Contains methyl groups instead of methoxy groups

Uniqueness

(Iodomethyl)(trimethoxy)silane is unique due to the presence of both iodomethyl and trimethoxysilyl groups. This combination imparts distinct reactivity, making it valuable in various synthetic and industrial applications. The compound’s ability to undergo both substitution and hydrolysis reactions makes it versatile for the modification of surfaces and the synthesis of complex molecules.

Properties

CAS No.

53696-78-9

Molecular Formula

C4H11IO3Si

Molecular Weight

262.12 g/mol

IUPAC Name

iodomethyl(trimethoxy)silane

InChI

InChI=1S/C4H11IO3Si/c1-6-9(4-5,7-2)8-3/h4H2,1-3H3

InChI Key

WWRSUSXZSPZJTA-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CI)(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.